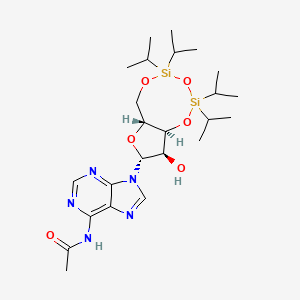
3',5'-TIPS-N-Ac-Adenosine
Descripción general
Descripción
3',5'-TIPS-N-Ac-Adenosine is a useful research compound. Its molecular formula is C24H41N5O6Si2 and its molecular weight is 551.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3',5'-TIPS-N-Ac-Adenosine is a synthetic analog of adenosine, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
This compound is characterized by the presence of a triisopropylsilyl (TIPS) group and an N-acetyl modification at the ribose moiety. This structural modification enhances its stability and bioavailability compared to natural adenosine. The compound's CAS number is 828247-65-0, and it is often used in research settings to explore adenosine receptor interactions and signaling pathways.
The biological activity of this compound primarily involves its interaction with adenosine receptors, specifically A1, A2A, A2B, and A3 subtypes. These receptors are G protein-coupled receptors (GPCRs) that mediate various physiological responses:
- Vasodilation : The compound acts as a smooth muscle relaxant, promoting vasodilation through A2A receptor activation, which has implications for cardiovascular health .
- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines through NF-κB signaling pathways .
- Neuroprotective Properties : this compound may exert neuroprotective effects by enhancing neuronal survival under stress conditions, such as hypoxia or oxidative stress .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
- Cardiovascular Studies : In a clinical trial involving patients with myocardial ischemia, administration of adenosine analogs showed significant reductions in infarct size when given during thrombolysis. This suggests potential applications for this compound in acute cardiac events .
- Neuroprotection in Animal Models : Studies have demonstrated that adenosine analogs can reduce neuronal death in models of ischemic stroke. For instance, mice treated with this compound exhibited improved neurological outcomes compared to controls .
- Cancer Research : Research indicates that this compound may inhibit tumor growth in various cancer models by modulating apoptotic pathways and cell cycle regulation .
Propiedades
IUPAC Name |
N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N5O6Si2/c1-13(2)36(14(3)4)32-10-18-21(34-37(35-36,15(5)6)16(7)8)20(31)24(33-18)29-12-27-19-22(28-17(9)30)25-11-26-23(19)29/h11-16,18,20-21,24,31H,10H2,1-9H3,(H,25,26,28,30)/t18-,20-,21-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULOPXIJTCCZDJ-UMCMBGNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N5O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















